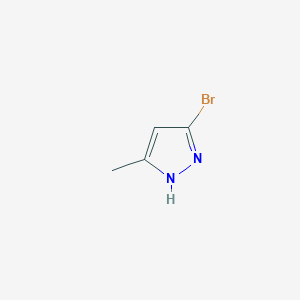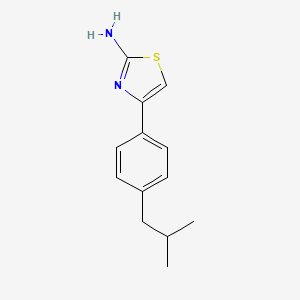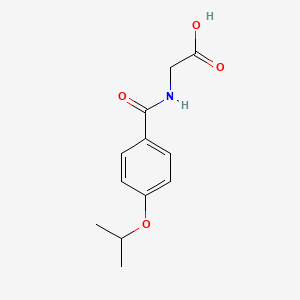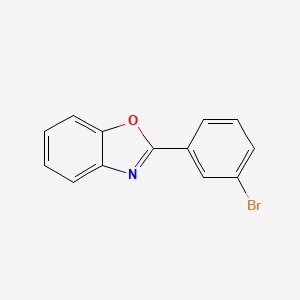
3-bromo-5-metil-1H-pirazol
Descripción general
Descripción
3-Bromo-5-methyl-1H-pyrazole (3-Br-5-Me-1H-pyrazole) is an important heterocyclic compound with a variety of uses in the scientific and pharmaceutical industries. It is a five-membered ring structure containing two nitrogen atoms and two carbon atoms. This compound is known to be a valuable building block for the synthesis of many other compounds. It has been used in various research applications, including drug discovery and development, as well as in the synthesis of novel compounds for medical and industrial applications.
Aplicaciones Científicas De Investigación
Síntesis orgánica
3-Bromo-5-metil-1H-pirazol se utiliza como materia prima en la síntesis de diversos compuestos orgánicos . Es un compuesto versátil que se puede utilizar para crear una amplia gama de derivados, cada uno con sus propias propiedades únicas y posibles aplicaciones .
Química medicinal
Se ha descubierto que los derivados de pirazol, incluido el this compound, presentan una amplia gama de actividades biológicas. Se han estudiado sus posibilidades como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .
Agricultura
En el sector agrícola, los pirazoles se utilizan a menudo en la formulación de pesticidas y herbicidas. El sustituyente bromo en el this compound podría potencialmente mejorar estas propiedades.
Manejo del dolor
Se ha descubierto que algunos derivados de pirazol tienen propiedades analgésicas. Por ejemplo, se ha demostrado que el ácido 3-metilpirazol-5-carboxílico, un compuesto relacionado, previene el dolor tónico inducido por formalina .
Neuroprotección
También se ha descubierto que el ácido 3-metilpirazol-5-carboxílico protege las células DAO del estrés oxidativo inducido por la D-Serina . Esto sugiere que el this compound podría tener efectos neuroprotectores similares.
Ciencia de los materiales
Los derivados de pirazol también se pueden utilizar en la preparación de complejos hexacoordinados sólidos . Estos complejos tienen posibles aplicaciones en la ciencia de los materiales, como en el desarrollo de nuevos tipos de sensores o catalizadores.
Mecanismo De Acción
Target of Action
3-Bromo-5-methyl-1H-pyrazole, also known as 5-Bromo-3-methyl-1H-pyrazole, is a versatile scaffold in organic synthesis and medicinal chemistry Pyrazoles, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .
Mode of Action
The mode of action of 3-Bromo-5-methyl-1H-pyrazole involves its interaction with its targets, leading to changes in their function. Pyrazoles are interesting compounds because they exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . For example, 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
The broad range of biological activities exhibited by pyrazoles suggests that they can induce various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-methyl-1H-pyrazole can be influenced by various environmental factors. These factors could include the physical state and the nature of the substituents in the ring, which can affect the establishment of intermolecular interactions .
Safety and Hazards
3-bromo-5-methyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . Precautionary measures include avoiding inhalation, wearing suitable gloves and protective clothing, and using eye protection .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit enzyme inhibitory activities, making it a valuable tool in studying enzyme functions and pathways . For instance, it can interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing the overall biochemical processes within the cell .
Cellular Effects
The effects of 3-Bromo-5-methyl-1H-pyrazole on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Bromo-5-methyl-1H-pyrazole can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, which can be beneficial in understanding disease mechanisms and developing therapeutic strategies .
Molecular Mechanism
At the molecular level, 3-Bromo-5-methyl-1H-pyrazole exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the cellular transcriptome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-methyl-1H-pyrazole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-methyl-1H-pyrazole remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
3-Bromo-5-methyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular functions . The interactions with metabolic enzymes are particularly important for understanding how this compound influences overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-5-methyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is essential for predicting the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
3-Bromo-5-methyl-1H-pyrazole exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
3-bromo-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPUGWCOWUQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57097-81-1 | |
| Record name | 57097-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)




